![molecular formula C23H23N7O2 B2887825 (4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone CAS No. 920184-38-9](/img/structure/B2887825.png)

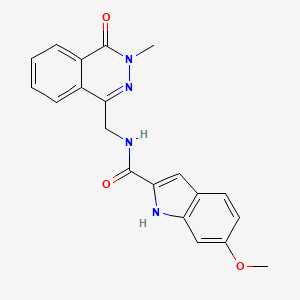

(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with a triazolo[4,5-d]pyrimidine core are often used in medicinal chemistry due to their diverse pharmacological activities . They have been found to exhibit anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Synthesis Analysis

The synthesis of similar compounds often involves the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This results in a hybrid nucleus that has wide applications as synthetic intermediates and promising pharmaceuticals .Molecular Structure Analysis

The molecular structure of these compounds often allows them to make specific interactions with different target receptors . This is due to their ability to accept and donate hydrogen bonds, making them a precise pharmacophore with a bioactive profile .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve intramolecular cyclization . For example, one synthesis method involves the cyclization of a triazole-thiol compound in DMF at 100 °C in the presence of catalytic amounts of a 40% aqueous solution of KOH .Scientific Research Applications

Synthesis and Antimicrobial Activities

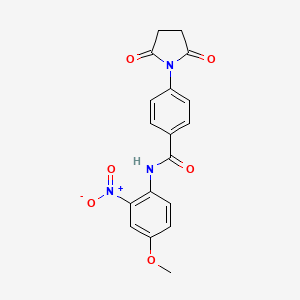

- Antimicrobial Activities : Compounds synthesized from reactions involving various ester ethoxycarbonylhydrazones with primary amines, including derivatives of triazole and oxadiazol, have been shown to possess good to moderate antimicrobial activities against test microorganisms. This indicates the potential of structurally related compounds for the development of new antimicrobial agents (Bektaş et al., 2007).

Antagonist Activities and Receptor Binding

- 5-HT2 Antagonist Activity : Derivatives featuring bicyclic triazol and triazine moieties with specific piperazine groups have been prepared and evaluated for their antagonist activity against 5-HT2 receptors, displaying significant potency. This illustrates the chemical's potential in contributing to the development of treatments for disorders associated with 5-HT2 receptors (Watanabe et al., 1992).

Synthesis of Novel Compounds

- Novel Compound Synthesis : Research into the synthesis of new compounds, such as pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing a naphthofuran moiety, demonstrates the versatile applications of these chemical structures in creating potentially therapeutically valuable entities (Abdelhamid et al., 2012).

Diagnostic and Therapeutic Research Applications

- PET Tracer for Imaging Cerebral Receptors : The development of PET tracers, such as Preladenant, for mapping cerebral adenosine A2A receptors underscores the application of these compounds in diagnostic imaging, facilitating research into neurological conditions and potential therapeutic interventions (Zhou et al., 2014).

Mechanism of Action

Target of Action

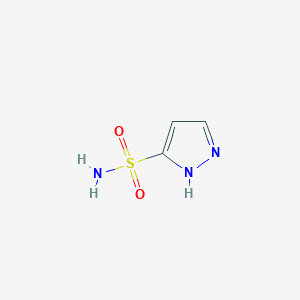

Compounds with similar structures, such as triazolothiadiazine derivatives, have been found to interact with a variety of enzymes and receptors . They show versatile biological activities due to their ability to bind in the biological system .

Mode of Action

Similar compounds have been found to inhibit the proliferation, cell cycle at s phase, and epithelial-mesenchymal transition (emt) progression in gastric cancer cell lines . They can also increase cellular ROS content, suppress EGFR expression, and induce apoptosis .

Biochemical Pathways

Compounds with similar structures have been found to affect various pathways related to cell proliferation, cell cycle regulation, and apoptosis .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion properties, which impact its bioavailability.

Result of Action

Similar compounds have been found to inhibit cell proliferation, induce apoptosis, and suppress egfr expression . They can also affect the cell cycle and EMT progression .

Future Directions

Properties

IUPAC Name |

[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7O2/c1-16-6-8-17(9-7-16)23(31)29-12-10-28(11-13-29)21-20-22(25-15-24-21)30(27-26-20)18-4-3-5-19(14-18)32-2/h3-9,14-15H,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPYSHBAZZWKHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-6-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.3]heptan-2-one](/img/structure/B2887747.png)

![9-(4-ethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2887748.png)

![Tert-butyl (1S,6R)-5-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2887753.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2887755.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2887756.png)

![1-(4-Chlorophenyl)-2-{[5-(cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2887758.png)

![N-[(2,2,3,3-tetramethylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2887759.png)

![Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one](/img/structure/B2887761.png)

![3-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2887764.png)

![N-[2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,4-dichlorobenzamide](/img/structure/B2887765.png)